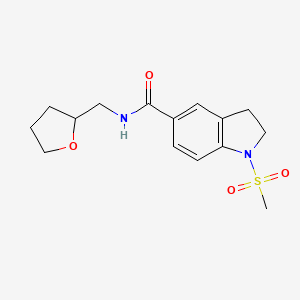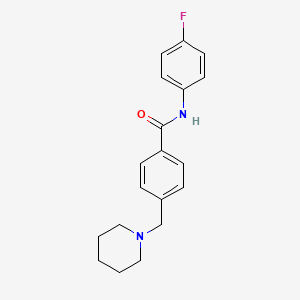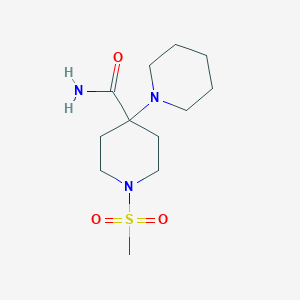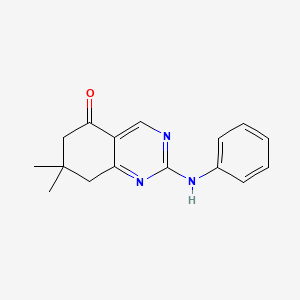![molecular formula C20H30N2O3 B4440132 ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4440132.png)
ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate
Vue d'ensemble
Description
Ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers. This compound is known for its ability to target and inhibit Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the growth and survival of cancer cells.
Mécanisme D'action
Ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate works by selectively targeting and inhibiting the activity of BTK, a protein that plays a key role in the growth and survival of cancer cells. By blocking the activity of BTK, ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate prevents cancer cells from proliferating and induces apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate has been shown to have a number of biochemical and physiological effects, including the inhibition of BTK activity, the induction of apoptosis in cancer cells, and the suppression of tumor growth and metastasis. The compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate is its high selectivity for BTK, which minimizes the risk of off-target effects and reduces toxicity. However, one of the main limitations of ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate is its relatively short half-life, which can limit its effectiveness in some cases.
Orientations Futures
There are several future directions for the research and development of ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate. One potential avenue is the investigation of its potential as a combination therapy with other cancer treatments, such as immune checkpoint inhibitors and targeted therapies. Another area of interest is the exploration of its potential in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions. Finally, further research is needed to optimize the dosing and administration of ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate to maximize its therapeutic potential.
Applications De Recherche Scientifique
Ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. The compound has shown promising results in preclinical studies, demonstrating significant anti-tumor activity and improved survival rates in animal models.
Propriétés
IUPAC Name |
ethyl 4-[3-(4-tert-butylphenyl)propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-5-25-19(24)22-14-12-21(13-15-22)18(23)11-8-16-6-9-17(10-7-16)20(2,3)4/h6-7,9-10H,5,8,11-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNVHYWWZNVPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440071.png)
![3-amino-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440079.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4440086.png)
![3-methyl-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B4440103.png)

![methyl 4-hydroxy-2-methyl-3-[(3-methyl-1-piperidinyl)methyl]-6-quinolinecarboxylate](/img/structure/B4440114.png)

![4-(1-pyrrolidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4440124.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4440125.png)
![3-amino-N-(2-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440133.png)
![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride](/img/structure/B4440145.png)
![1-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4440153.png)